molecular formula C7H11N5O2 B243038 2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine

2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine

Cat. No. B243038
M. Wt: 197.19 g/mol
InChI Key: CRTDEFWXFIUCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine, also known as AICAR, is a synthetic nucleotide analog that has been extensively studied for its potential therapeutic applications. AICAR has been shown to activate AMP-activated protein kinase (AMPK), a cellular energy sensor, leading to a wide range of biochemical and physiological effects.

Scientific Research Applications

2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity, making it a potential treatment for diabetes. 2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine activates AMPK, a cellular energy sensor that is involved in the regulation of energy metabolism. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as decreased protein synthesis and lipid synthesis. AMPK activation also leads to the inhibition of mTOR, a protein kinase that is involved in cell growth and proliferation.
Biochemical and Physiological Effects
2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine has a wide range of biochemical and physiological effects. It has been shown to increase glucose uptake and insulin sensitivity, leading to improved glucose metabolism. 2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine also increases fatty acid oxidation, leading to improved lipid metabolism. Additionally, 2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine has anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. 2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. 2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine is also cell-permeable, making it easy to administer to cells in culture. However, 2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine has some limitations as well. It is a relatively expensive compound, which may limit its use in certain experiments. Additionally, 2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine has a short half-life in vivo, which may limit its use in animal studies.

Future Directions

There are several future directions for 2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine research. One direction is the further exploration of its potential therapeutic applications, particularly in the treatment of diabetes, inflammatory diseases, and neurodegenerative diseases. Another direction is the development of more potent and selective AMPK activators. Additionally, there is a need for further research into the mechanism of action of 2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine and its downstream effects on cellular metabolism.

Synthesis Methods

2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine can be synthesized using several methods, including the reaction of 4-amino-5-imidazolecarboxamide ribonucleoside (2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine) with dimethylformamide dimethylacetal (DMF-DMA), or by reacting 4-amino-5-imidazolecarboxamide ribonucleotide (ZMP) with dimethylamine and formaldehyde. 2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine can also be synthesized through the reaction of 4-carbamoylimidazole with dimethylamine and formaldehyde.

properties

Molecular Formula

C7H11N5O2

Molecular Weight

197.19 g/mol

IUPAC Name

2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine

InChI

InChI=1S/C7H11N5O2/c1-12(2)6(8)11-7-9-4(13)3-5(14)10-7/h3H,1-2H3,(H4,8,9,10,11,13,14)

InChI Key

CRTDEFWXFIUCAE-UHFFFAOYSA-N

Isomeric SMILES

CN(C)/C(=N\C1=NC(=CC(=O)N1)O)/N

SMILES

CN(C)C(=NC1=NC(=CC(=O)N1)O)N

Canonical SMILES

CN(C)C(=NC1=NC(=CC(=O)N1)O)N

Origin of Product

United States

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